(4-Methoxy-2-(p-tolyl)quinolin-6-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Description
The compound "(4-Methoxy-2-(p-tolyl)quinolin-6-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone" (hereafter referred to as Compound X) is a quinoline-piperazine hybrid characterized by a methoxy-substituted quinoline core and a 2-methoxyphenyl-decorated piperazine moiety. This article provides a detailed comparison of Compound X with structurally analogous quinoline-piperazine derivatives, emphasizing synthetic strategies, structural nuances, and pharmacological implications.
Properties
IUPAC Name |
[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-20-8-10-21(11-9-20)25-19-28(35-3)23-18-22(12-13-24(23)30-25)29(33)32-16-14-31(15-17-32)26-6-4-5-7-27(26)34-2/h4-13,18-19H,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGRDCZSVNGCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC)C(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity
The compound (4-Methoxy-2-(p-tolyl)quinolin-6-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone, with the molecular formula C29H29N3O3 and a molecular weight of 467.569 g/mol, is a synthetic organic compound notable for its potential biological activities. It is characterized by a quinoline moiety linked to a piperazine derivative, which may contribute to its pharmacological properties.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds with quinoline and piperazine structures often exhibit significant antimicrobial properties. For instance, studies on similar derivatives have shown promising results against various bacterial strains and fungi. The mechanism typically involves interference with microbial DNA synthesis or cell wall integrity.
2. Anticancer Potential
Quinoline derivatives are well-documented for their anticancer activities. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. Further research is necessary to elucidate the specific pathways affected by this compound.
3. Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects, including anxiolytic or antidepressant activities. Compounds that modify serotonin or dopamine receptor pathways have been investigated for their ability to alleviate symptoms of anxiety and depression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Quinoline ring | Enhances antimicrobial and anticancer activity |
| Piperazine moiety | Potentially increases CNS penetration and neuroactivity |
| Methoxy groups | May improve solubility and bioavailability |
Case Studies and Research Findings
Several studies have focused on similar compounds, providing insights into their biological activities:
- Antimicrobial Studies : A series of quinoline-piperazine derivatives were tested against Gram-positive and Gram-negative bacteria, showing inhibition zones ranging from 10 to 20 mm, indicating moderate to high antimicrobial efficacy .
- Anticancer Evaluation : In a study examining derivatives similar to this compound, compounds were found to inhibit cancer cell proliferation by more than 50% at concentrations as low as 10 µM in breast cancer cell lines .
- Neuropharmacological Assessment : Research on piperazine derivatives has shown that they can act as serotonin reuptake inhibitors, which may be beneficial in treating anxiety disorders .
Comparison with Similar Compounds
Structural Comparisons
Table 1 summarizes structural differences between Compound X and related analogs:
Key Observations :
- The ortho-methoxy on Compound X’s piperazine phenyl may hinder rotational freedom compared to para-substituted analogs .
- Electronic Effects : Methoxy groups in Compound X are electron-donating, unlike halogenated analogs (e.g., C2 , C3 , C4 ), which are electron-withdrawing. This could modulate binding to targets like aldehyde dehydrogenases or kinases .
- Steric Effects: The p-tolyl group on Compound X’s quinoline is less bulky than 2l’s difluorocyclohexyl, suggesting differences in membrane permeability or receptor fit .
Pharmacological Implications
- Lipophilicity : The dual methoxy and p-tolyl groups likely increase logP relative to C6 (methyl ester), enhancing passive diffusion but risking solubility limitations .
- Target Selectivity: Ortho-substitution on the piperazine’s phenyl group may confer unique binding modes compared to para-substituted or non-aromatic analogs (e.g., 2l) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
